molecular formula C17H20ClNO3S B2733011 1-(2-CHLOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE CAS No. 1797281-30-1

1-(2-CHLOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE

Cat. No.: B2733011
CAS No.: 1797281-30-1
M. Wt: 353.86
InChI Key: ZZDMZVKGRSMOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide is a methanesulfonamide derivative characterized by a 2-chlorophenyl group, a methoxy-substituted ethyl chain, and a 2-methylphenyl substituent. Methanesulfonamides are known for their diverse pharmacological and chemical applications, often serving as intermediates in drug synthesis or as ligands in coordination chemistry. This gap limits a detailed introduction but necessitates reliance on structural analogs for comparative analysis.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-13-7-3-5-9-15(13)17(22-2)11-19-23(20,21)12-14-8-4-6-10-16(14)18/h3-10,17,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDMZVKGRSMOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of 2-chlorophenylamine with 2-methoxy-2-(2-methylphenyl)ethyl chloride in the presence of a base such as sodium hydroxide

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-CHLOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-CHLOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, the compounds described belong to distinct chemical classes (e.g., phosphonothiolates, cyanocarbonate derivatives), making direct comparisons speculative. Below is an analysis of indirect insights:

Structural Analogues in Evidence

2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9, ): Class: Organophosphorus compound with a phosphonofluoridate backbone. Key Differences:

  • Lacks the methanesulfonamide (-SO₂NH-) moiety critical to the target compound.
  • Contains a fluoridate ester group (P-F), which confers distinct reactivity and toxicity profiles compared to sulfonamides.

Methyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate (CAS 133908-22-2, ): Class: Nitrobenzoate derivative with a cyano-biphenyl substituent. Key Differences:

  • Contains a nitro group (-NO₂) and ester (-COO-) functionality, contrasting with the sulfonamide group.

Hypothetical Comparison Based on Sulfonamide Analogues

  • Bioactivity : Sulfonamides often exhibit antimicrobial or enzyme-inhibitory properties. The 2-chlorophenyl group may enhance lipophilicity and receptor binding compared to unsubstituted analogs.

Data Table: Structural and Functional Comparison

Property Target Compound (Hypothetical) 2-Ethylhexyl methylphosphonofluoridate Methyl 3-azido-2,3-dideoxy derivative
Core Functional Group Methanesulfonamide Phosphonofluoridate Cyanocarbonate
Key Substituents 2-Chlorophenyl, 2-methylphenyl 2-Ethylhexyl Azido, tert-butyldiphenylsilyl
Polarity Moderate (due to -SO₂NH-) Low (hydrophobic ester) High (azido, silyl ether)
Potential Applications Drug intermediate, ligand Chemical weapon precursor Nucleoside analog synthesis

Research Findings and Limitations

  • Evidence Gaps : The provided sources lack data on sulfonamide derivatives, particularly those with chlorophenyl and methoxy-ethyl-methylphenyl groups.
  • Inferred Reactivity : Methanesulfonamides typically undergo hydrolysis under acidic/basic conditions, but steric protection from the ethyl-methylphenyl group may slow degradation .
  • Toxicity Considerations: Organophosphonates (e.g., ) are highly toxic, whereas sulfonamides generally exhibit lower acute toxicity but may have idiosyncratic pharmacological effects.

Notes

  • Evidence Limitations: The provided sources focus on unrelated chemical classes (phosphonothiolates, nitrobenzoates), limiting direct comparisons.
  • Recommendations : Additional studies should prioritize synthesizing the compound and profiling its spectroscopic, thermodynamic, and biological properties.
  • Methodological Caution : Extrapolations from unrelated compounds (e.g., ) risk inaccuracies due to differing reactivity and bioactivity pathways.

Biological Activity

1-(2-Chlorophenyl)-N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Methanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides are known for their wide range of applications, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a substituted phenyl ring. The presence of the chlorine atom and methoxy groups contributes to its unique chemical properties, which may influence its biological activity.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the ability of certain sulfonamide derivatives to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in regulating pH and fluid balance in various tissues. For instance, compounds similar to 1-(2-Chlorophenyl)-N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Methanesulfonamide have demonstrated significant inhibitory effects on tumor-associated isoforms such as CA IX and CA XII. These isoforms are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.

  • IC50 Values : Inhibitory concentrations (IC50) for related compounds against CA IX have been reported as low as 29.0 nM, indicating potent activity .
CompoundTarget EnzymeIC50 (nM)
12h CA IX36.4
14b CA II80.3
14a CA IX29.0

Antiproliferative Activity

Sulfonamide derivatives have also shown promise in inhibiting the proliferation of various cancer cell lines. For example, studies on structurally similar compounds indicated that modifications in the chemical structure could enhance their antiproliferative properties against melanoma and prostate cancer cells.

  • Mechanism : The proposed mechanism involves the disruption of tubulin polymerization, which is essential for cell division .

Study on Tumor Cell Lines

A notable study evaluated the effects of a series of sulfonamide derivatives on human cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The results indicated that these compounds not only inhibited cell viability but also altered the tumor microenvironment by raising local pH levels, which could enhance drug efficacy by improving penetration into tumor tissues .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(2-Chlorophenyl)-N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Methanesulfonamide to various biological targets. These studies suggest that the compound can effectively bind to the active sites of carbonic anhydrases, confirming its potential as a selective inhibitor. The binding interactions include hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.